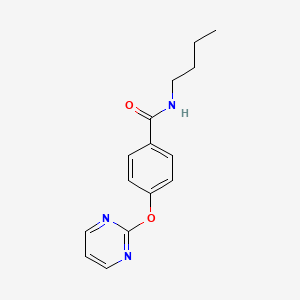![molecular formula C22H26N4O2 B5573222 6-{[4-(2-ethoxyethyl)piperazin-1-yl]carbonyl}-2-phenylimidazo[1,2-a]pyridine](/img/structure/B5573222.png)
6-{[4-(2-ethoxyethyl)piperazin-1-yl]carbonyl}-2-phenylimidazo[1,2-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-{[4-(2-ethoxyethyl)piperazin-1-yl]carbonyl}-2-phenylimidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C22H26N4O2 and its molecular weight is 378.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 378.20557608 g/mol and the complexity rating of the compound is 503. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Repurposing for Neglected Tropical Diseases
A study by Thompson et al. (2016) explored the repurposing of 6-nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazole derivatives, originally studied for tuberculosis, for neglected tropical diseases like visceral leishmaniasis (VL). They identified DNDI-VL-2098 as a potential first-in-class drug candidate for VL through phenotypic screening and structural modifications to improve solubility and safety without compromising VL activity. The study highlights the potential of structurally related compounds in addressing neglected diseases through drug repurposing efforts (Thompson et al., 2016).
Fluorescent Probes for DNA Detection
Research by Perin et al. (2011) focused on synthesizing novel benzimidazo[1,2-a]quinolines substituted with piperidine, pyrrolidine, and piperazine nuclei as potential fluorescent probes for DNA detection. The study underscores the application of these compounds in bioanalytical chemistry, particularly in enhancing fluorescence emission intensity for DNA-specific detection, demonstrating their utility in molecular biology and diagnostic applications (Perin et al., 2011).
G Protein-Biased Dopaminergics
Möller et al. (2017) discovered a series of high-affinity dopamine receptor partial agonists by incorporating a pyrazolo[1,5-a]pyridine heterocyclic appendage into 1,4-disubstituted aromatic piperazines. These compounds were shown to favor G protein activation over β-arrestin recruitment at dopamine D2 receptors, suggesting their potential as novel therapeutics for psychiatric disorders such as schizophrenia (Möller et al., 2017).
Anticancer Applications
Mallesha et al. (2012) synthesized a series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives and evaluated their antiproliferative activity against various human cancer cell lines. The study highlights the therapeutic potential of these compounds in oncology, with certain derivatives showing promising anticancer activity, indicating their relevance in the development of new anticancer agents (Mallesha et al., 2012).
Heterocyclic Synthesis
Ho and Suen (2013) reported the synthesis of novel heterocyclic compounds incorporating a (thio)pyrimidine moiety through intramolecular cyclization reactions. This research contributes to the field of organic and medicinal chemistry by providing new synthetic routes for heterocyclic compounds, which are core structures in many pharmaceuticals (Ho & Suen, 2013).
Propriétés
IUPAC Name |
[4-(2-ethoxyethyl)piperazin-1-yl]-(2-phenylimidazo[1,2-a]pyridin-6-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2/c1-2-28-15-14-24-10-12-25(13-11-24)22(27)19-8-9-21-23-20(17-26(21)16-19)18-6-4-3-5-7-18/h3-9,16-17H,2,10-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKVJIEFBWJUBRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1CCN(CC1)C(=O)C2=CN3C=C(N=C3C=C2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Imidazo[1,2-a]pyrimidin-3-yl-(4-methoxyphenyl)methanone](/img/structure/B5573140.png)
![3-cyclohexyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylpropanamide](/img/structure/B5573151.png)
![2-amino-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one](/img/structure/B5573159.png)
![2-[2-Phenyl-6-(trifluoromethyl)pyrimidin-4-yl]phenol](/img/structure/B5573167.png)
![4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]piperidine](/img/structure/B5573174.png)

![ethyl 6-(8-isopropyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)nicotinate](/img/structure/B5573186.png)



![2-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperidine](/img/structure/B5573212.png)
![2-butyl-8-[(1-methyl-1H-indol-6-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5573217.png)

![[3-(3-methyl-2-buten-1-yl)-1-(1H-pyrazol-3-ylcarbonyl)-3-piperidinyl]methanol](/img/structure/B5573239.png)
